molecular formula C17H16N2OS2 B2474318 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898459-25-1

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No.: B2474318
CAS No.: 898459-25-1
M. Wt: 328.45
InChI Key: LYFMHYSMBPGRFI-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is an organic compound that features a benzamide core with an ethylthio group and a 2-methylbenzo[d]thiazol-5-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 2-methylbenzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with acetic acid under reflux conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group, such as a halide.

    Formation of the Benzamide Core: The final step involves the coupling of the 2-methylbenzo[d]thiazol-5-yl intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes like monoamine oxidase, which are involved in the metabolism of neurotransmitters.

    Molecular Pathways: The compound may interact with various signaling pathways, modulating cellular responses and potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethylthio group and benzamide core make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-16-15(10-13)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFMHYSMBPGRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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